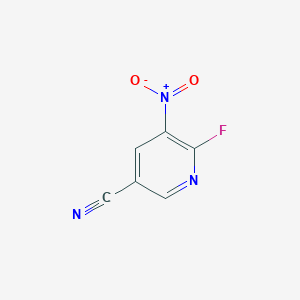
6-Fluoro-5-nitronicotinonitrile
描述
6-Fluoro-5-nitronicotinonitrile is an organic compound with the molecular formula C6H2FN3O2. It is a derivative of nicotinonitrile, characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 5th position on the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-nitronicotinonitrile typically involves the nitration of 6-fluoronicotinonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to meet the required specifications for its intended applications .
化学反应分析
Types of Reactions: 6-Fluoro-5-nitronicotinonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products Formed:
Reduction: 6-Amino-5-nitronicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
科学研究应用
6-Fluoro-5-nitronicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 6-Fluoro-5-nitronicotinonitrile is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development .
相似化合物的比较
6-Fluoronicotinonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitronicotinonitrile: Lacks the fluorine atom, affecting its stability and bioavailability.
6-Fluoro-3-nitropyridine: Similar structure but different position of the nitro group, leading to different reactivity and applications
Uniqueness: 6-Fluoro-5-nitronicotinonitrile is unique due to the combined presence of both fluorine and nitro groups on the pyridine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
6-fluoro-5-nitropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2FN3O2/c7-6-5(10(11)12)1-4(2-8)3-9-6/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHAOVDENRPXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Cyclopentyl-6-(1-hydroxyethyl)-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B3236827.png)

![(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3236847.png)
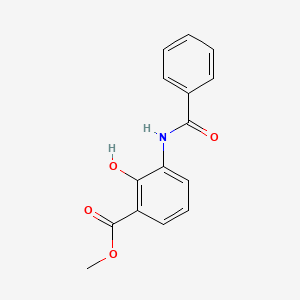
![2-Phenylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B3236855.png)
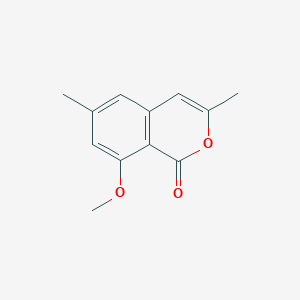
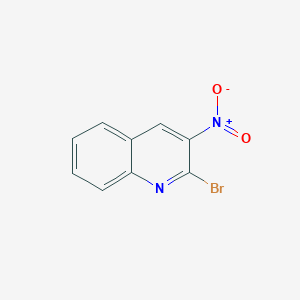
![[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate](/img/structure/B3236884.png)
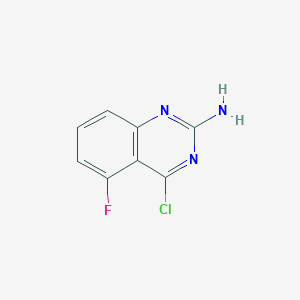
![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3236900.png)
![6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine](/img/structure/B3236927.png)
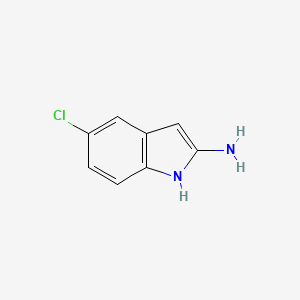
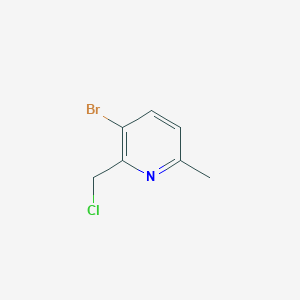
![Spiro[3.4]octan-1-amine](/img/structure/B3236951.png)
